Cas no 1249057-91-7 (2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene)

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is a halogenated aromatic compound featuring a bromoethyl substituent at the 2-position and methoxy and difluoro substitutions on the benzene ring. This structure lends itself to applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions and nucleophilic substitutions, while the methoxy group offers additional functionalization potential. Its well-defined reactivity profile makes it valuable in pharmaceutical and agrochemical research, where precise structural modifications are required. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene structure
1249057-91-7 structure
商品名:2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene
CAS番号:1249057-91-7
MF:C9H9BrF2O
メガワット:251.067969083786
CID:5216499
PubChem ID:61084482

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene
    • Benzene, 2-(1-bromoethyl)-1,3-difluoro-5-methoxy-
    • 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene
    • インチ: 1S/C9H9BrF2O/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-5H,1-2H3
    • InChIKey: DZFKFYONROXEEC-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)C1C(=CC(=CC=1F)OC)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • トポロジー分子極性表面積: 9.2
  • 疎水性パラメータ計算基準値(XlogP): 3.1

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00955893-1g
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
1g
¥4403.0 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373293-100mg
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
100mg
¥7160.00 2024-08-09
Enamine
EN300-101041-0.1g
2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
0.1g
$306.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373293-1g
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
1g
¥22276.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373293-50mg
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
50mg
¥5529.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373293-250mg
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
250mg
¥9460.00 2024-08-09
Enamine
EN300-101041-10g
2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
10g
$3807.0 2023-10-28
Enamine
EN300-101041-1g
2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
1g
$884.0 2023-10-28
Enamine
EN300-101041-5g
2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
5g
$2566.0 2023-10-28
Enamine
EN300-101041-2.5g
2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene
1249057-91-7 95%
2.5g
$1735.0 2023-10-28

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene 関連文献

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzeneに関する追加情報

Introduction to 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene (CAS No. 1249057-91-7) and Its Emerging Applications in Chemical Biology

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene, identified by the CAS number 1249057-91-7, is a fluorinated aromatic compound with a unique structural framework that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its bromoethyl side chain and fluorinated methoxy substituents, exhibits distinct physicochemical properties that make it a valuable scaffold for the development of novel bioactive agents.

The structural features of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene contribute to its versatility in synthetic applications. The presence of both fluorine atoms and a bromoethyl group provides multiple reactive sites for further functionalization, enabling the construction of complex molecular architectures. Such modifications are particularly relevant in the design of small-molecule probes and therapeutic candidates targeting intricate biological pathways.

In recent years, the pharmaceutical industry has witnessed a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules often leads to increased bioavailability and reduced susceptibility to enzymatic degradation. The difluorobenzene core in 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene aligns with this trend, making it an attractive building block for medicinal chemists seeking to develop next-generation therapeutics.

One of the most compelling aspects of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is its potential as a precursor in the synthesis of kinase inhibitors. Kinases play a pivotal role in numerous cellular processes, and dysregulation of their activity is implicated in various diseases, including cancer. By leveraging the bromoethyl group for selective labeling or cross-coupling reactions, researchers can generate novel kinase inhibitors with tailored specificity and efficacy. Recent studies have demonstrated that fluorinated aromatic compounds exhibit promising activity against tyrosine kinases, which are key targets in oncology.

The methoxy substituent in 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene further enhances its synthetic utility by serving as a handle for further derivatization. For instance, nucleophilic aromatic substitution reactions can be employed to introduce additional functional groups at the para or ortho positions relative to the methoxy group. This flexibility allows chemists to fine-tune the pharmacological properties of derived compounds, optimizing parameters such as solubility, permeability, and target interaction.

Emerging research also highlights the potential of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene in developing photoactivatable probes for studying dynamic biological processes. The combination of fluorine atoms and aromatic rings can influence the photophysical properties of molecules, enabling applications in Förster resonance energy transfer (FRET) assays or photoaffinity labeling techniques. Such tools are indispensable for dissecting signaling pathways and understanding protein-protein interactions at a molecular level.

The fluorinated aromatic system in 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene has also been explored in materials science applications beyond pharmaceuticals. For example, its electron-withdrawing nature makes it a candidate for organic semiconductors or liquid crystals. The ability to modify both the bromoethyl and methoxy groups allows for fine control over electronic properties, paving the way for innovative optoelectronic devices.

In conclusion,2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene (CAS No. 1249057-91-7) represents a multifaceted compound with broad utility across chemical biology and medicinal chemistry. Its unique structural attributes enable diverse synthetic strategies, making it a valuable asset for drug discovery efforts targeting cancer and other diseases. As research continues to uncover new applications for fluorinated aromatics,2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is poised to play an increasingly significant role in shaping the future of therapeutic development.

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